5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring and substituted with a 3-chlorophenyl and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the desired thiazolo[3,2-B][1,2,4]triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-B][1,2,4]triazole derivatives.
Substitution: Formation of substituted thiazolo[3,2-B][1,2,4]triazole derivatives with various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-6-methylthiazolo[3,2-B][1,2,4]triazole
- 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Uniqueness
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and may contribute to its unique biological activities and chemical reactivity .
Biological Activity
5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and significant biological effects, supported by relevant research findings and data tables.
Structural Characteristics
The compound features a thiazole ring fused with a 1,2,4-triazole moiety. The presence of a 3-chlorophenyl group and a methyl group contributes to its unique properties. The molecular formula is C10H8ClN3S, and its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Often involves the reaction of mercapto-triazoles with α-haloketones.
- Cyclization : Can occur under acidic or basic conditions involving thioether intermediates.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : A study highlighted that a related triazole derivative exhibited selective cytotoxic effects on human melanoma cells (VMM917), achieving a 4.9-fold increase in cytotoxicity compared to normal cells. This derivative induced cell cycle arrest at the S phase and reduced melanin content in the cells .
Anti-inflammatory and Analgesic Effects
Compounds within this family have shown promising anti-inflammatory and analgesic properties comparable to traditional medications like indometacin but with reduced side effects .
Antiviral Activity
Thiazolo[3,2-B][1,2,4]triazoles have also been investigated for their antiviral potential. Their unique structure allows them to interact effectively with viral targets .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various related compounds in the thiazolo[3,2-B][1,2,4]triazole family:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Similar structure with different phenyl substituent | Anti-inflammatory |
5-(Phenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Lacks halogen substitution | Anticancer |
5-(Benzyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Benzyl group instead of chlorophenyl | Antiviral |
This comparison highlights the unique biological profile of this compound due to its specific halogenation pattern.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Further in vitro and in vivo studies are necessary to elucidate these interactions comprehensively .
Case Studies and Research Findings
A few notable studies include:
Properties
Molecular Formula |
C11H8ClN3S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8ClN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
QSXDLWOZWOFLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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